1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 885468-61-1
VCID: VC2685488
InChI: InChI=1S/C13H14N2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-10H,14H2,1H3
SMILES: CC(C1=CC=C(C=C1)C2=CC=NC=C2)N
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine

CAS No.: 885468-61-1

Cat. No.: VC2685488

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine - 885468-61-1

Specification

CAS No. 885468-61-1
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 1-(4-pyridin-4-ylphenyl)ethanamine
Standard InChI InChI=1S/C13H14N2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-10H,14H2,1H3
Standard InChI Key KPBHYDOOJXDXBR-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)C2=CC=NC=C2)N
Canonical SMILES CC(C1=CC=C(C=C1)C2=CC=NC=C2)N

Introduction

Structural Characteristics and Nomenclature

Chemical Identity and Classification

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine belongs to the chemical class of arylethylamines, specifically those containing heterocyclic moieties. The compound features a central phenyl ring substituted with a pyridine group at the para position, and an ethylamine group. This structural arrangement creates a molecule with both basic nitrogen centers and aromatic character, contributing to its chemical versatility. The structural backbone shares similarities with compounds like 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine, which has a molecular formula of C13H14N2 .

Structural Components and Bonding

The molecular architecture of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine consists of three primary components: a pyridine ring with nitrogen at the 4-position, a phenyl ring, and an ethylamine group. The pyridine and phenyl rings are connected through a direct C-C bond, creating a biphenyl-like structure with extended conjugation. The ethylamine group is attached to the phenyl ring with a stereogenic carbon, potentially introducing chirality to the molecule. This structural arrangement likely influences the compound's reactivity, particularly in nucleophilic and electrophilic reactions.

Isomeric Relationships

1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine is a positional isomer of 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine, differing in the location of the nitrogen atom within the pyridine ring. In the target compound, the nitrogen occupies the 4-position (para to the phenyl connection), while in the isomer, it occupies the 3-position (meta to the phenyl connection) . This positional difference significantly affects the electronic distribution, dipole moment, and hydrogen-bonding capabilities of the molecule, potentially leading to distinct physicochemical properties and biological activities.

Physicochemical Properties

ParameterValue
Molecular FormulaC13H14N2
Molecular Weight198.27 g/mol
Nitrogen PositionsPyridine (4-position), Amine
Structural FeaturesPara-substituted phenyl, Terminal amine, Pyridine

Solubility and Partition Characteristics

The solubility profile of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine would be governed by its mixed hydrophilic-hydrophobic nature. The primary amine and pyridine nitrogen provide hydrophilic centers capable of hydrogen bonding with polar solvents, while the aromatic rings contribute hydrophobic character. This dual nature suggests moderate solubility in polar organic solvents like methanol, ethanol, and DMSO, limited water solubility, and poor solubility in non-polar solvents. The compound's partition coefficient (logP) would likely fall in the moderately lipophilic range, potentially allowing for membrane permeability while maintaining some water solubility.

Analytical Profiles and Detection Methods

Spectroscopic Properties

The spectroscopic fingerprint of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine would include characteristic NMR signals for the aromatic protons of both the pyridine and phenyl rings, as well as signals for the methyl group, the methine proton, and the amine protons. In infrared spectroscopy, absorption bands corresponding to N-H stretching (primary amine), aromatic C=C stretching, and C-N stretching would be expected. The UV-Vis spectrum would likely show absorption maxima related to the π-π* transitions in the aromatic systems, with potential shifts due to the extended conjugation between the pyridine and phenyl rings.

Mass Spectrometric Behavior

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 198, corresponding to the molecular weight of C13H14N2. For the related 3-yl isomer, predicted mass spectral data includes various adduct forms such as [M+H]+ at m/z 199.12297, [M+Na]+ at m/z 221.10491, and [M+NH4]+ at m/z 216.14951 . Similar adduct formation would be anticipated for the 4-yl isomer, potentially with subtle differences in fragmentation patterns due to the altered position of the pyridine nitrogen.

Collision Cross Section Data

Collision cross section (CCS) values, which represent the effective area for the interaction between an ion and the buffer gas in ion mobility spectrometry, have been predicted for various adducts of the 3-yl isomer. These values provide insights into the three-dimensional structure and conformation of the molecule in the gas phase.

Adductm/zPredicted CCS (Ų) for 3-yl isomer
[M+H]+199.12297144.9
[M+Na]+221.10491159.3
[M+NH4]+216.14951154.1
[M+K]+237.07885151.6
[M-H]-197.10841150.1
[M+Na-2H]-219.09036155.1
[M]+198.11514148.5
[M]-198.11624148.5

Synthetic Approaches and Preparation

Synthetic Challenges and Considerations

The synthesis of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine presents several challenges, including potential side reactions at the amine functionality, control of stereochemistry at the chiral carbon, and compatibility with the basic pyridine nitrogen. Protection strategies might be necessary if multistep syntheses are employed. Additionally, the extended conjugated system might lead to regioselectivity issues in certain reactions. The basicity of both nitrogen atoms could also complicate purification processes.

Purification and Characterization

Purification of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine would likely involve a combination of techniques such as recrystallization, column chromatography on silica gel, and potentially conversion to a salt form for improved handling. Characterization would employ multiple spectroscopic methods, including NMR (1H, 13C, and potentially 2D techniques), mass spectrometry, infrared spectroscopy, and X-ray crystallography if suitable crystals can be obtained.

Structure-Activity Relationships and Applications

Structural Features and Reactivity

The chemical reactivity of 1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine is primarily determined by its functional groups. The primary amine is capable of nucleophilic reactions, while the pyridine nitrogen can participate in coordination with metal ions and act as a hydrogen bond acceptor. The aromatic rings can undergo electrophilic aromatic substitution, although with decreased reactivity compared to benzene due to the electron-withdrawing effects of the pyridine ring. The extended π-system might also participate in π-π stacking interactions with aromatic systems in biological settings.

Structure-Based Design Considerations

Comparative Analysis with Structural Analogues

Comparison with 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine

The closest structural analogue found in the search results is 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine, which differs only in the position of the nitrogen atom in the pyridine ring. This positional change significantly affects the electronic distribution and dipole moment of the molecule. In the 3-yl isomer, the nitrogen is located at the meta position relative to the phenyl connection, creating an asymmetric electronic distribution . In contrast, the 4-yl isomer has the nitrogen at the para position, potentially resulting in a more symmetric distribution of electron density along the molecular axis.

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